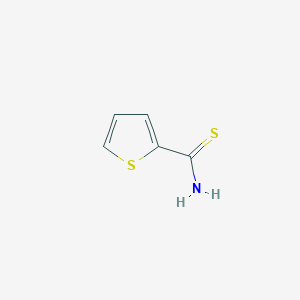

Thiophene-2-carbothioamide

Description

The exact mass of the compound Thiophene-2-carbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiophene-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYHAPUCGQOBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353210 |

Source

|

| Record name | 2-Thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20300-02-1 |

Source

|

| Record name | 2-Thiophenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Physical and Chemical Properties of Thiophene-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbothioamide is a sulfur-containing heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene ring structure, coupled with the reactive carbothioamide group, makes it a versatile building block for the synthesis of a wide array of novel compounds with diverse biological activities and material properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Thiophene-2-carbothioamide, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential applications in drug development, supported by diagrams to illustrate key processes and potential mechanisms of action.

Core Physical and Chemical Properties

Thiophene-2-carbothioamide is a white to off-white crystalline solid at room temperature.[2] It is generally insoluble in water but exhibits solubility in various organic solvents.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of Thiophene-2-carbothioamide

| Property | Value | Reference |

| Molecular Formula | C₅H₅NS₂ | [2] |

| Molecular Weight | 143.23 g/mol | [3] |

| Appearance | White to yellow to green powder/crystal | |

| Melting Point | 101-106 °C | [2] |

| Boiling Point | 260 °C | |

| Density | 1.357 g/cm³ | |

| pKa (Predicted) | 12.56 ± 0.29 | |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Spectrum | Predicted/Observed Peaks and Interpretation |

| ¹H NMR | Signals for three aromatic protons on the thiophene ring are expected. Based on substituted thiophenes, the chemical shifts would likely appear between δ 7.0 and 8.0 ppm. The two protons of the -NH₂ group would appear as a broad singlet. |

| ¹³C NMR | Five distinct carbon signals are anticipated. The carbon of the C=S group is expected to be significantly downfield (around δ 198-209 ppm, based on other thioamides).[4] Four signals corresponding to the carbons of the thiophene ring are expected in the aromatic region (approximately δ 125-150 ppm). |

| FT-IR (cm⁻¹) | Characteristic peaks are expected for N-H stretching (around 3400-3200 cm⁻¹), C-H stretching of the aromatic ring (around 3100 cm⁻¹), C=C stretching of the thiophene ring (around 1600-1400 cm⁻¹), and a strong band for the C=S stretching (thioamide band, typically around 1300-1100 cm⁻¹). The C-S stretching of the thiophene ring is expected in the 900-650 cm⁻¹ region.[5] |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z = 143. Common fragmentation patterns for thiophene derivatives involve the cleavage of the side chain and fragmentation of the thiophene ring. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Thiophene-2-carbothioamide are crucial for reproducible research.

Synthesis of Thiophene-2-carbothioamide

A common method for the synthesis of Thiophene-2-carbothioamide involves the thionation of the corresponding amide, Thiophene-2-carboxamide, using Lawesson's reagent.

Materials:

-

Thiophene-2-carboxamide

-

Lawesson's reagent

-

Anhydrous 1,2-dimethoxyethane (DME)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve Thiophene-2-carboxamide (1 equivalent) in anhydrous DME in a round-bottom flask under a nitrogen atmosphere.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield Thiophene-2-carbothioamide as a solid.

Synthesis Workflow for Thiophene-2-carbothioamide

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity analysis of Thiophene-2-carbothioamide.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the 254-320 nm range for thiophene derivatives).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.22 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split/splitless injection of the sample dissolved in a volatile organic solvent.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any impurities.

-

MS Detection: Scan mode to obtain the full mass spectrum for identification, or selected ion monitoring (SIM) for enhanced sensitivity in quantification.

Potential Biological Activities and Signaling Pathways

While research on Thiophene-2-carbothioamide is ongoing, studies on structurally related thiophene-2-carboxamide derivatives have revealed a broad spectrum of biological activities, suggesting potential therapeutic applications. These activities include anticancer, antioxidant, and antibacterial effects.[6]

Anticancer Activity: Several thiophene-2-carboxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Janus kinase 2 (JAK2), protein tyrosine phosphatase 1B (PTP1B), and vascular endothelial growth factor receptor 2 (VEGFR-2).[7][8]

Immune Response Modulation: Recent studies have shown that certain benzo[b]thiophene-2-carboxamide derivatives can act as agonists for the Stimulator of Interferon Genes (STING) pathway. Activation of STING triggers an innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines, which can be beneficial in cancer immunotherapy.

Below is a generalized diagram illustrating a potential mechanism of action for a thiophene-2-carboxamide derivative as an anticancer agent, based on the activities of its analogues.

Potential Anticancer Mechanism of Action

Conclusion

Thiophene-2-carbothioamide is a compound of significant interest with a rich chemical profile and promising potential for applications in both medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, along with established protocols for its synthesis and analysis. While the direct biological activities of Thiophene-2-carbothioamide are still under investigation, the diverse and potent effects of its structural analogues highlight the importance of this scaffold in the development of new therapeutic agents. Further research into this compound and its derivatives is warranted to fully elucidate their mechanisms of action and to explore their potential in addressing unmet medical needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Thiophene-2-carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a versatile sulfur-containing heterocycle, continues to be a cornerstone in the design of novel therapeutic agents. When functionalized as a thiophene-2-carbothioamide, this scaffold gives rise to a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the latest research on these derivatives, focusing on their anticancer and antimicrobial properties. We present a compilation of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways modulated by these promising compounds.

Anticancer Activity: Targeting Key Pathways in Malignancy

Thiophene-2-carbothioamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial signaling pathways and the induction of programmed cell death.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various novel thiophene-2-carbothioamide and closely related carboxamide derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | Hep3B (Liver Carcinoma) | 5.46 | [1] |

| 2d | Hep3B (Liver Carcinoma) | 8.85 | [1] |

| 2e | Hep3B (Liver Carcinoma) | 12.58 | [1] |

| MB-D2 | A375 (Melanoma) | ~11.74 (at 100 µM) | [2] |

| MB-D2 | HT-29 (Colon Carcinoma) | ~30.6 (at 100 µM) | [2] |

| MB-D2 | MCF-7 (Breast Cancer) | ~38.93 (at 100 µM) | [2] |

| Compound 1312 | SGC-7901 (Gastric Cancer) | 0.340 | [3] |

| Thiophene Carboxamide 5 | HepG-2 (Liver Carcinoma) & HCT-116 (Colon Carcinoma) | Potent (specific IC50 not provided) | [3] |

| Thiophene Carcinoma 21 | HepG-2 (Liver Carcinoma) & HCT-116 (Colon Carcinoma) | Potent (specific IC50 not provided) | [3] |

Key Signaling Pathways in Anticancer Activity

Several thiophene-2-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[2][4] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, ultimately leading to a reduction in tumor vascularization.

Caption: VEGFR-2 signaling inhibition by thiophene-2-carbothioamide derivatives.

A significant mechanism of anticancer action for these derivatives is the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway by causing mitochondrial depolarization, leading to the release of cytochrome c and the subsequent activation of caspase cascades.[2]

Caption: Intrinsic apoptosis pathway induced by thiophene-2-carbothioamide derivatives.

Experimental Protocols for Anticancer Assays

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Thiophene-2-carbothioamide derivative

-

Cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of the thiophene-2-carbothioamide derivative and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

This assay quantifies the activity of key executioner caspases in the apoptotic pathway.

Materials:

-

Thiophene-2-carbothioamide derivative

-

Cancer cell lines

-

Caspase-Glo® 3/7 Assay kit

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to attach overnight.

-

Treat cells with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Express the results as a fold change in caspase activity compared to the vehicle-treated control.[2]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

Thiophene-2-carbothioamide derivatives have also emerged as promising candidates in the fight against microbial infections, demonstrating activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene-2-carbothioamide and related derivatives against various microorganisms.

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Thiophene-2-carboxylic acid thioureides | Staphylococcus aureus (multi-drug resistant) | 125 - 500 | [5] |

| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [5] |

| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [5] |

| Thiophene-2-carboxylic acid thioureides | Candida albicans | 31.25 - 62.5 | [5] |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Good activity (specific MICs not detailed in abstract) | [6] |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [7] |

Proposed Antimicrobial Mechanism of Action

While the exact mechanisms of action for many novel thiophene-2-carbothioamide derivatives are still under investigation, several potential targets have been proposed. For some thiophene derivatives, inhibition of essential bacterial enzymes, such as DNA gyrase and D-alanine ligase, has been suggested.[7][8] Furthermore, disruption of the bacterial cell membrane integrity is another plausible mechanism.[8]

Caption: Potential mechanisms of antimicrobial action for thiophene-2-carbothioamide derivatives.

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Thiophene-2-carbothioamide derivative

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Conclusion

Novel thiophene-2-carbothioamide derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy against various cancer cell lines and microbial pathogens, coupled with their diverse mechanisms of action, underscores their potential to address significant unmet medical needs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating further exploration and development of this important class of compounds. Continued investigation into the structure-activity relationships and the precise molecular targets of these derivatives will be crucial in optimizing their therapeutic potential and advancing them towards clinical applications.

References

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

Spectroscopic Profile of Thiophene-2-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-carbothioamide (C₅H₅NS₂), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, detailed experimental spectra for this specific molecule, this document presents a combination of available mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines standardized experimental protocols for the acquisition of this data, serving as a practical reference for researchers.

Core Spectroscopic Data

The spectroscopic data for Thiophene-2-carbothioamide is summarized below. The mass spectrometry data is based on available database information, while the NMR and IR data are predicted based on typical values for similar chemical structures.

| Spectroscopic Technique | Parameter | Value/Range |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm (thiophene ring protons), ~8.0-9.5 ppm (thioamide -NH₂ protons) |

| ¹³C NMR | Chemical Shift (δ) | ~125-150 ppm (thiophene ring carbons), ~190-200 ppm (thioamide C=S carbon) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3100 (N-H stretch), ~1650-1600 (C=C stretch, thiophene), ~1550-1450 (N-H bend), ~1350-1150 (C=N stretch), ~850-700 (C-S stretch) |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 143 |

| Key Fragments | m/z 126 ([M-NH]⁺), 111 ([M-S]⁺), 84 ([C₄H₄S]⁺) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity. The following are generalized protocols applicable to the analysis of Thiophene-2-carbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of Thiophene-2-carbothioamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid Thiophene-2-carbothioamide sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of Thiophene-2-carbothioamide (typically 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

GC Conditions (if applicable): Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like Thiophene-2-carbothioamide.

Thiophene-2-carbothioamide: A Technical Guide to its Corrosion Inhibition Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential of Thiophene-2-carbothioamide and its derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. Thiophene-based compounds have demonstrated significant promise in mitigating corrosion due to the presence of sulfur and nitrogen heteroatoms and the aromatic thiophene ring, which facilitate strong adsorption onto metal surfaces. This document collates and presents key quantitative data from various studies, details the experimental methodologies for evaluation, and illustrates the underlying mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel corrosion inhibitors.

Introduction

Corrosion is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a widely adopted and effective strategy to protect metallic materials from degradation. Among the various classes of organic inhibitors, thiophene derivatives have garnered considerable attention. The unique electronic structure of the thiophene ring, combined with the presence of heteroatoms, allows for the formation of a stable, protective film on the metal surface, thereby impeding the corrosion process. Thiophene-2-carbothioamide, in particular, and its closely related analogues such as 2-acetylthiophene thiosemicarbazone, are of significant interest due to their multiple adsorption centers which can effectively interact with vacant d-orbitals of iron atoms.[1]

Mechanism of Corrosion Inhibition

The primary mechanism by which thiophene derivatives, including Thiophene-2-carbothioamide, inhibit corrosion is through adsorption onto the metal surface. This adsorption process can be classified as physisorption, chemisorption, or a combination of both.

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

-

Chemisorption: This is a stronger form of adsorption involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. The presence of sulfur and nitrogen atoms with lone pairs of electrons, as well as the π-electrons of the thiophene ring, make these molecules excellent electron donors for chemisorption.[2][3]

The adsorbed inhibitor molecules form a protective barrier that isolates the metal from the corrosive environment, thus reducing the rate of both anodic and cathodic reactions. The effectiveness of this protective film is influenced by factors such as the concentration of the inhibitor, temperature, and the nature of the corrosive medium.[1][4]

Caption: Logical flow of the corrosion inhibition process by Thiophene-2-carbothioamide.

Quantitative Data on Inhibition Performance

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various experimental techniques. The following tables summarize the quantitative data for thiophene derivatives, providing insights into the potential performance of Thiophene-2-carbothioamide.

Table 1: Inhibition Efficiency of Thiophene Derivatives from Weight Loss Measurements

| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |

| 2-Acetylthiophene Thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 0.5 mM | 303 | 96.6 | [1][4] |

| 2-Acetylthiophene Thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 0.5 mM | 313 | 92.3 | [4] |

| 2-Acetylthiophene Thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 0.5 mM | 323 | 87.5 | [4] |

| 2-Acetylthiophene Thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 0.5 mM | 333 | 81.2 | [4] |

| 2-Ethylamine Thiophene | Steel | 0.5 M H₂SO₄ | 5 x 10⁻³ M | 298 | 98 | [5] |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5 M H₂SO₄ | 5 x 10⁻³ M | 298-353 | 87 | [6] |

Table 2: Electrochemical Parameters for Thiophene Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Icorr (µA/cm²) | Ecorr (mV vs SCE) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) | Reference |

| Thiophene | Mild Steel | 0.5 M HCl | Blank | 1120 | -480 | - | - | - | [7] |

| Thiophene | Mild Steel | 0.5 M HCl | 0.05 M | 100 | -495 | - | - | 91 | [7] |

| Triphenyltin2–thiophene carboxylate | Steel | 1 M HCl | Blank | 950 | -488 | 48 | 110 | - | [8] |

| Triphenyltin2–thiophene carboxylate | Steel | 1 M HCl | 10⁻³ M | 25 | -490 | 1250 | 25 | 97 | [8] |

Experimental Protocols

The evaluation of corrosion inhibitors involves a combination of gravimetric and electrochemical methods, often supplemented by surface analysis and computational studies.

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Weight Loss (Gravimetric) Method

This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.

-

Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, washed with distilled water, degreased with a solvent like acetone, and dried.[4]

-

Initial Weighing: The initial weight of each coupon is accurately recorded using an analytical balance.

-

Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period (e.g., 1 to 24 hours) at a constant temperature.[4]

-

Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.

-

Calculations: The weight loss, corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following equations:

-

Weight Loss (ΔW) = W_initial - W_final

-

CR = ΔW / (A * t) (where A is the surface area and t is the immersion time)

-

IE% = [(CR_blank - CR_inh) / CR_blank] * 100 (where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively).

-

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

This technique measures the current response of the working electrode to a controlled change in its potential.

-

Stabilization: The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached.

-

Polarization: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The resulting Tafel plots (log of current density vs. potential) are extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as:

-

IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

-

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

-

Setup: The experiment is performed at the stable OCP.

-

AC Signal: A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the interface and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the Rct values:

-

IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

-

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) are used to visualize the metal surface and confirm the formation of a protective inhibitor film. SEM images can clearly show the difference between a corroded surface and a surface protected by the inhibitor.[1][4]

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to correlate the molecular structure of the inhibitor with its inhibition efficiency.[4][9] Key parameters calculated include:

-

E_HOMO (Highest Occupied Molecular Orbital Energy): Higher values indicate a greater tendency to donate electrons to the metal surface.

-

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Lower values suggest a greater ability to accept electrons from the metal.

-

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency.

-

Dipole Moment (μ): A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface.

Conclusion

Thiophene-2-carbothioamide and its derivatives have demonstrated significant potential as effective corrosion inhibitors for metals in acidic media. Their high inhibition efficiencies are attributed to their ability to adsorb strongly onto the metal surface, forming a protective barrier. The presence of sulfur, nitrogen, and the thiophene ring provides multiple active centers for adsorption. The experimental and theoretical data presented in this guide underscore the promising nature of these compounds for industrial corrosion protection applications. Further research focusing on optimizing their structure and performance under various conditions is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jofamericanscience.org [jofamericanscience.org]

- 8. researchgate.net [researchgate.net]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

The Therapeutic Potential of Thiophene-2-carbothioamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds. Among its myriad derivatives, thiophene-2-carbothioamide and its analogs have garnered significant attention for their broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

Thiophene-2-carboxamide derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Key Kinases

A primary mechanism through which thiophene derivatives exert their anticancer effects is the inhibition of crucial protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[1] For instance, compound 14d from a series of novel thiophene-3-carboxamide derivatives showed significant VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM.[1] Fused thienopyrrole and pyrrolothienopyrimidine scaffolds have also yielded potent dual inhibitors of VEGFR-2 and AKT, another key kinase in cell survival pathways.[2]

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them an attractive target for cancer therapy. Thiophene-based compounds have been shown to interfere with tubulin polymerization. Certain thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Induction of Apoptosis

A common outcome of the anticancer activity of thiophene-2-carboxamide analogs is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with these compounds leads to an increase in the activity of caspase-3 and caspase-7, key executioner caspases.[5]

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected thiophene-2-carboxamide analogs, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Table 1: Anticancer Activity of Thiophene-2-Carboxamide Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | Hep3B | 5.46 | [3] |

| 2d | Hep3B | 8.85 | [3] |

| 2e | Hep3B | 12.58 | [3] |

| 3b | HepG2 | 3.105 | [2] |

| 3b | PC-3 | 2.15 | [2] |

| 4c | HepG2 | 3.023 | [2] |

| 4c | PC-3 | 3.12 | [2] |

| 14d | HCT116 | Not specified, potent | [1] |

| 14d | MCF7 | Not specified, potent | [1] |

| 14d | PC3 | Not specified, potent | [1] |

| 14d | A549 | Not specified, potent | [1] |

| Compound 1312 | SGC-7901 | 0.340 | [4] |

| Compound 1312 | HT-29 | 0.360 | [4] |

| Compound 1312 | EC-9706 | 3.170 | [4] |

Antimicrobial Activity

In addition to their anticancer properties, thiophene-2-carbothioamide and its analogs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Broad-Spectrum Activity

Studies have revealed that newly synthesized 2-thiophene carboxylic acid thioureides are active against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] The minimum inhibitory concentrations (MICs) for these compounds against Gram-negative clinical strains ranged from 31.25 to 250 µg/mL, while antifungal activity was observed with MICs between 31.25 and 62.5 µg/mL.[6]

Activity Against Resistant Strains

The emergence of multidrug-resistant (MDR) pathogens poses a significant global health threat. Thiophene-based heterocycles have shown promise in combating these challenging infections. For example, a spiro-indoline-oxadiazole derivative of thiophene displayed high activity against Clostridium difficile, with MIC values of 2 to 4 μg/ml.[7] Furthermore, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been identified as effective agents against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.[8]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected thiophene-2-carbothioamide analogs, presenting their minimum inhibitory concentrations (MIC) against various microbial strains.

Table 2: Antimicrobial Activity of Thiophene-2-carbothioamide Analogs

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [6] |

| Thiophene carboxylic acid thioureides | Candida albicans | 31.25 - 62.5 | [6] |

| Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [6] |

| Thiophene carboxylic acid thioureides | Multi-drug resistant Staphylococcus aureus | 125 - 500 | [6] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [7] |

| Compound S1 | Bacillus subtilis | 0.81 (µM/ml) | [6] |

| Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | [6] |

| Compound S1 | Escherichia coli | 0.81 (µM/ml) | [6] |

| Compound S1 | Salmonella typhi | 0.81 (µM/ml) | [6] |

| Compound S4 | Aspergillus niger | 0.91 (µM/ml) | [6] |

| Compound S4 | Candida albicans | 0.91 (µM/ml) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of thiophene-2-carbothioamide and its analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A375) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxamide derivative in complete medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include vehicle and positive controls. Incubate for another 24-72 hours.[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Apoptosis Detection: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.[5]

-

Compound Treatment: Treat the cells with the thiophene-2-carboxamide derivative at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).[5]

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[5]

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[5]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.[5]

-

Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.[5]

Kinase Inhibition Assay: VEGFR-2

This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

-

Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice.

-

Reaction Initiation: Add the test compound or vehicle control to the tubulin solution in a 96-well plate. Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the percentage of inhibition compared to the control.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of thiophene-2-carbothioamide and its analogs.

References

- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]

In Silico Prediction of Thiophene-2-carbothioamide Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiophene ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4] Specifically, the Thiophene-2-carbothioamide moiety serves as a key intermediate and building block in the synthesis of novel therapeutic agents.[5]

The advent of computer-aided drug design (CADD) has revolutionized the initial phases of drug discovery, offering a time and resource-efficient alternative to traditional high-throughput screening.[6] In silico techniques enable the rapid prediction of biological activities, mechanisms of action, and pharmacokinetic profiles of novel compounds, thereby prioritizing the most promising candidates for synthesis and experimental validation.[6][7]

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of Thiophene-2-carbothioamide and its derivatives. It outlines a systematic workflow, details computational protocols, presents quantitative data from relevant studies, and visualizes key pathways and processes to serve as a resource for professionals in the field of drug development.

General In Silico Prediction Workflow

The computational evaluation of a novel compound class like Thiophene-2-carbothioamide derivatives involves a multi-step pipeline. This process begins with defining the chemical structure and proceeds through various predictive models to generate hypotheses about its biological function and drug-likeness. These in silico predictions are crucial for guiding subsequent experimental validation.[6][7]

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Synthesis of Thiophene-2-carbothioamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Thiophene-2-carbothioamide, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the thionation of Thiophene-2-carboxamide utilizing Lawesson's reagent. This protocol includes information on reagents, reaction conditions, purification methods, and characterization data.

Introduction

Thiophene-2-carbothioamide and its derivatives are heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. They serve as key intermediates in the synthesis of various biologically active molecules. The thioamide functional group, in particular, imparts unique chemical properties that are leveraged in the design of novel therapeutic agents. The conversion of amides to thioamides is a fundamental transformation in organic synthesis, with Lawesson's reagent being a widely used, mild, and efficient thionating agent.[1] This protocol focuses on a reliable method for the preparation of Thiophene-2-carbothioamide.

Reaction Scheme

The synthesis of Thiophene-2-carbothioamide is achieved through the thionation of Thiophene-2-carboxamide using Lawesson's reagent in a suitable solvent, typically toluene, under reflux conditions.

Caption: Reaction scheme for the synthesis of Thiophene-2-carbothioamide.

Experimental Protocol

Materials:

-

Thiophene-2-carboxamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Toluene, anhydrous

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Thiophene-2-carboxamide (1.0 eq) and Lawesson's reagent (0.5-0.6 eq).[2][3]

-

Solvent Addition: Add anhydrous toluene to the flask to create a solution or suspension. A typical concentration is in the range of 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to reflux.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Thiophene-2-carboxamide) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

To simplify the removal of Lawesson's reagent byproducts, add ethanol (approximately 2 volumes relative to the toluene used) and heat the mixture at reflux for an additional 1-2 hours.[2]

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by one of the following methods:

-

Column Chromatography: The residue can be purified by silica gel column chromatography.[4] A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the desired product, as identified by TLC, are collected and the solvent is evaporated.

-

Recrystallization: Alternatively, the crude solid can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, toluene/hexane).[4]

-

Data Presentation

| Parameter | Value |

| Starting Material | |

| Name | Thiophene-2-carboxamide |

| Molecular Formula | C₅H₅NOS |

| Molecular Weight | 127.16 g/mol |

| Reagent | |

| Name | Lawesson's Reagent |

| Molecular Formula | C₁₄H₁₄O₂P₂S₄ |

| Molecular Weight | 404.47 g/mol |

| Product | |

| Name | Thiophene-2-carbothioamide |

| CAS Number | 20300-02-1 |

| Molecular Formula | C₅H₅NS₂ |

| Molecular Weight | 143.23 g/mol |

| Appearance | Yellow solid |

| Melting Point | 106 °C |

| Characterization Data | |

| ¹H NMR (DMSO-d₆) | Predicted shifts based on similar structures:δ 9.8-9.5 (br s, 1H, NH), 8.0-7.8 (m, 2H, thiophene-H), 7.2-7.0 (m, 1H, thiophene-H) |

| ¹³C NMR (DMSO-d₆) | Predicted shifts based on similar structures:δ ~198 (C=S), ~142 (thiophene-C), ~130-127 (thiophene-CH) |

| IR (KBr, cm⁻¹) | Characteristic peaks:~3300-3100 (N-H stretch), ~1600-1400 (aromatic C=C stretch), ~1300-1100 (C=S stretch) |

Note: Experimental NMR and IR data for Thiophene-2-carbothioamide were not available in the searched literature. The provided data are estimations based on known chemical shifts for similar functional groups and thiophene derivatives.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of Thiophene-2-carbothioamide.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Lawesson's reagent is a flammable solid and has a strong, unpleasant odor. Handle with care and avoid inhalation of dust.

-

Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of Thiophene-2-carbothioamide from Thiophene-2-carboxamide using Lawesson's reagent. The procedure is straightforward and can be adapted for various scales. The purification techniques outlined are effective in yielding a high-purity product, which is essential for subsequent applications in research and development.

References

Application of Thiophene-2-carbothioamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carbothioamide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent physicochemical properties of the thiophene ring, combined with the reactivity of the carbothioamide group, make this scaffold a valuable building block for the design and synthesis of novel therapeutic agents.[1] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of thiophene-2-carbothioamide-based drug candidates.

Anticancer Applications

Thiophene-2-carbothioamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.

Targeting Angiogenesis: VEGFR-2 Inhibition

Several thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiophene derivatives.

Induction of Apoptosis

A significant mechanism by which thiophene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] Studies have shown that these compounds can activate key executioner caspases, such as caspase-3 and caspase-7, leading to the dismantling of the cell.

Signaling Pathway: Caspase-Mediated Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways activated by thiophene derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative thiophene-2-carboxamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | HepG2 (Liver) | 3.105 | [6] |

| PC-3 (Prostate) | 2.15 | [6] | |

| Derivative 2 | HepG2 (Liver) | 3.023 | [6] |

| PC-3 (Prostate) | 3.12 | [6] | |

| MB-D2 | A375 (Melanoma) | < 100 | [3] |

| MCF-7 (Breast) | < 100 | [3] | |

| HT-29 (Colon) | < 100 | [3] | |

| Compound 2b | Hep3B (Liver) | 5.46 | [7] |

| Compound 2d | Hep3B (Liver) | 8.85 | [7] |

| Compound 2e | Hep3B (Liver) | 12.58 | [7] |

Experimental Protocols: Anticancer Assays

Workflow: In Vitro Anticancer Evaluation

Caption: Experimental workflow for the in vitro evaluation of anticancer thiophene derivatives.

This protocol outlines the determination of the cytotoxic effects of thiophene-2-carbothioamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Thiophene-2-carbothioamide derivative

-

Cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium from a stock solution in DMSO. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[9]

-

Incubation: Incubate the plate for 24-72 hours.[8]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This protocol measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Thiophene-2-carbothioamide derivative

-

Cancer cell lines

-

Caspase-Glo® 3/7 Assay kit (or equivalent)[8]

-

White-walled 96-well plates[8]

-

Luminometer[8]

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.[8]

-

Compound Treatment: Treat the cells with the thiophene derivative at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).[8]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[8] Mix on a plate shaker for 30-60 seconds.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.[10]

-

Luminescence Measurement: Measure the luminescence using a luminometer.[10]

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Antimicrobial Applications

Thiophene-2-carbothioamide and its analogs have demonstrated significant activity against a variety of pathogenic bacteria and fungi.[11][12] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Targeting Bacterial Cell Wall Synthesis

One of the proposed mechanisms for the antibacterial activity of thiophene derivatives is the inhibition of bacterial cell wall synthesis. The peptidoglycan cell wall is essential for bacterial survival, and its disruption leads to cell lysis.

Signaling Pathway: Bacterial Cell Wall Synthesis

Caption: Bacterial cell wall synthesis pathway and the inhibitory point of thiophene derivatives.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Thioureide 1 | Staphylococcus aureus | 125 - 500 | [11] |

| Bacillus subtilis | 7.8 - 125 | [11] | |

| Pseudomonas aeruginosa | 31.25 - 250 | [11] | |

| Escherichia coli | 31.25 - 250 | [11] | |

| Candida albicans | 31.25 - 62.5 | [11] | |

| Compound 4a | ESBL-producing E. coli | - | [13] |

| Compound 4c | ESBL-producing E. coli | - | [13] |

| Thiophene 4 | Col-R A. baumannii | 16 | [14] |

| Col-R E. coli | 8 | [14] | |

| Thiophene 5 | Col-R A. baumannii | 16 | [14] |

| Col-R E. coli | 32 | [14] | |

| Thiophene 8 | Col-R A. baumannii | 32 | [14] |

| Col-R E. coli | 32 | [14] |

Note: Specific MIC values for compounds 4a and 4c were not provided in the abstract, but they were identified as the most active compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing

Workflow: Antimicrobial Activity Screening

Caption: Workflow for evaluating the antimicrobial activity of thiophene derivatives.

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiophene-2-carbothioamide derivatives using the broth microdilution method.

Materials:

-

Thiophene-2-carbothioamide derivative

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[15]

-

Sterile 96-well microtiter plates[15]

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Compound Preparation: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of two-fold dilutions of the stock solution in the 96-well microtiter plate using the appropriate broth.[16]

-

Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard.[15] Dilute the adjusted inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[16]

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microbial suspension. The final volume in each well is typically 200 µL.[16]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[16]

Applications in Neurodegenerative Diseases

Thiophene-based compounds are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. Their ability to cross the blood-brain barrier and interact with key enzymes in the central nervous system makes them attractive candidates.

Inhibition of Cholinesterases

Some thiophene derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound ID | IC₅₀ (µM) vs. AChE | Reference |

| Compound 23e | 0.42 | [17] |

| Galantamine (Standard) | 1.142 | [17] |

| Thiophene Carbamates | 38 - 90 | [4] |

| Donepezil (Standard) | 40% inhibition (concentration not specified) | [18] |

| Compound IIId | 60% inhibition (concentration not specified) | [18] |

Conclusion

The thiophene-2-carbothioamide scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The derivatives of this compound have demonstrated significant potential in oncology, infectious diseases, and neurodegenerative disorders. The detailed protocols and compiled quantitative data provided herein serve as a valuable resource for researchers to further explore and optimize thiophene-based compounds for various therapeutic applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. hereditybio.in [hereditybio.in]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. repository.umpr.ac.id [repository.umpr.ac.id]

- 18. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the High-Yield Synthesis of Thiophene-2-carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of thiophene-2-carbothioamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and antibacterial properties.[1][2][3] The primary synthetic strategy involves a two-step process: the initial synthesis of a thiophene-2-carboxamide precursor, followed by a high-yield thionation reaction using Lawesson's reagent. This document outlines the methodologies for both steps, presents quantitative data in tabular format for easy comparison, and includes diagrams of relevant biological signaling pathways to provide context for the application of these synthesized compounds in drug development.

Introduction

Thiophene-2-carboxamide and its thio-analogue, thiophene-2-carbothioamide, are privileged scaffolds in the development of novel therapeutic agents.[4] Derivatives of this core structure have been identified as potent inhibitors of key biological targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and sphingomyelin synthase, making them promising candidates for anticancer and metabolic disease therapies.[2][5][6] The reliable and high-yield synthesis of these compounds is therefore crucial for further research and development.

This guide details a robust two-step synthetic pathway. The first step focuses on the synthesis of N-substituted thiophene-2-carboxamides. The subsequent and critical step is the thionation of the amide to the corresponding thioamide, a transformation efficiently achieved with Lawesson's reagent.[7][8]

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of thiophene-2-carbothioamide derivatives is presented below. This involves the initial formation of an amide bond to create the thiophene-2-carboxamide intermediate, followed by the thionation of the carbonyl group.

Caption: General workflow for the synthesis of thiophene-2-carbothioamide derivatives.

Experimental Protocols

Synthesis of N-substituted Thiophene-2-carboxamide (General Procedure)

This protocol describes a general method for the synthesis of N-substituted thiophene-2-carboxamide derivatives, which serve as the precursors for the final thioamide products.

Materials:

-

Thiophene-2-carboxylic acid or its derivative (1.0 equiv.)

-

Appropriate amine (1.1 equiv.)

-

Dicyclohexylcarbodiimide (DCCI) (1.1 equiv.)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of thiophene-2-carboxylic acid (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous DCM, add DMAP (0.1 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DCCI (1.1 equiv.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted thiophene-2-carboxamide.

Synthesis of Thiophene-2-carbothioamide Derivatives via Thionation with Lawesson's Reagent (General Procedure)

This protocol details the conversion of thiophene-2-carboxamides to their corresponding thiophene-2-carbothioamides using Lawesson's reagent.[7][8]

Materials:

-

N-substituted thiophene-2-carboxamide (1.0 equiv.)

-

Lawesson's Reagent (0.5 - 0.7 equiv.)[8]

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Water

-

Ether or Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-substituted thiophene-2-carboxamide (1.0 equiv.) in anhydrous toluene or THF.

-

Add Lawesson's reagent (0.5 - 0.7 equiv.) to the solution at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) and monitor the progress by TLC. Reaction times can vary from 30 minutes to several hours.[7]

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with ether or ethyl acetate.[7]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude thioamide by silica gel column chromatography to yield the final product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thiophene-2-carboxamide and thiophene-2-carbothioamide derivatives.

Table 1: Synthesis of N-substituted Thiophene-2-carboxamide Derivatives

| Entry | Thiophene-2-carboxylic acid derivative | Amine | Solvent | Yield (%) | Reference |

| 1 | 5-bromo-2-thiophenecarboxylic acid | thiazol-2-amine | DCM | >92% | [2] |

| 2 | 5-bromo-2-thiophenecarboxylic acid | morpholine | DCM | >92% | [2] |